molecular formula C10H19NO3S B1401386 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol CAS No. 2008019-99-4

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Cat. No. B1401386
M. Wt: 233.33 g/mol
InChI Key: RBMJTLRUJDJYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol” seems to be a complex organic compound. It likely contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Chemical Reactions Analysis

Again, without more specific information, it’s hard to provide a detailed analysis of the chemical reactions involving this compound .

Scientific Research Applications

Metabolism and Enzyme Kinetics

  • Metabolic Pathways : 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol is involved in complex metabolic pathways. For example, in the study of the antidepressant Lu AA21004, it was found to be metabolized into various metabolites through pathways involving cytochrome P450 enzymes (Hvenegaard et al., 2012).

Chemical Synthesis and Derivatives

  • Synthesis of Piperidine Derivatives : This compound is used in the synthesis of various derivatives. For instance, research has demonstrated its role in the synthesis of polysubstituted 4H-pyran derivatives, which have potential anticancer activity (Hadiyal et al., 2020).
  • Novel Growth Hormone Secretagogues : It's used in the enantiomeric separation of MK-0677, a novel orally-active growth hormone secretagogue (Zhou et al., 1997).

Enzymatic and Structural Studies

  • Enzymatic Kinetic Resolution : The compound plays a significant role in the enzymatic synthesis of natural and synthetic compounds, demonstrated by its use in enantioselective synthesis (Perdicchia et al., 2015).
  • Structural Analysis : Its derivatives are used in structural studies, like the spectral and structural study of new cadmium salts, where it's a key reactant (Hakimi et al., 2013).

Medicinal Chemistry

  • Aldosterone Synthase Inhibition : A derivative of 2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol has been identified as a potent inhibitor of aldosterone synthase, important for therapeutic applications in cardiovascular diseases (Meguro et al., 2017).

Miscellaneous Applications

  • Reactions and Synthesis Techniques : It is utilized in various chemical reactions and synthesis techniques, including the microwave-assisted synthesis of novel compounds and multi-component synthesis of piperidines (Sajadikhah et al., 2012)

properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c12-8-5-9-3-6-11(7-4-9)15(13,14)10-1-2-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMJTLRUJDJYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 3
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 4
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 5
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol
Reactant of Route 6
2-(1-Cyclopropanesulfonyl-piperidin-4-yl)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.